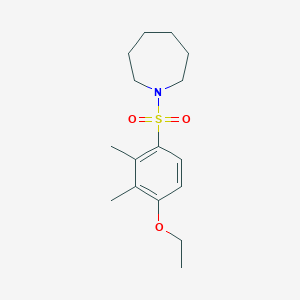
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder with a molecular weight of 381.89 g/mol. This compound has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane works by binding to the active site of the target enzyme and inhibiting its activity. This leads to a decrease in the concentration of the enzyme's substrate, which in turn, affects the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane has various biochemical and physiological effects. It has been found to exhibit anti-cancer, anti-epileptic, and anti-glaucoma activities. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane in lab experiments is its high potency and selectivity. It exhibits potent inhibitory activity against the target enzymes, which makes it an ideal tool for studying the physiological processes in which these enzymes are involved. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane. One of the areas of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, epilepsy, and glaucoma. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the development of new analogs of this compound with improved potency and selectivity. This can lead to the discovery of new therapeutic agents with better efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-3-propoxybenzenesulfonyl)azepane involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-propoxybenzenesulfonyl)azepane has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent inhibitory activity against various enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various physiological processes and are implicated in several diseases, such as cancer, epilepsy, and glaucoma.
Propiedades
Fórmula molecular |
C15H22ClNO3S |
|---|---|
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
1-(4-chloro-3-propoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-11-20-15-12-13(7-8-14(15)16)21(18,19)17-9-5-3-4-6-10-17/h7-8,12H,2-6,9-11H2,1H3 |
Clave InChI |
RJRJIHRICDOHSJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)


![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)

![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)


![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
